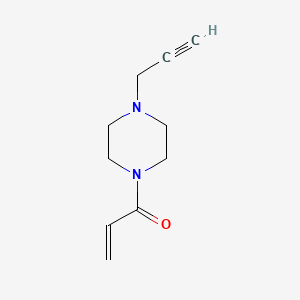
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine, also known as MPT0G211, is a potent and selective inhibitor of the protein kinase CK2. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
作用機序
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine works by inhibiting the activity of the protein kinase CK2. This protein kinase is involved in various cellular processes, including cell growth and proliferation, and is often overexpressed in cancer cells. By inhibiting CK2, N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, it has been shown to induce apoptosis (cell death) in cancer cells. Additionally, N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been found to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the main advantages of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine for lab experiments is its potency and selectivity. This compound has been shown to be highly effective at inhibiting the activity of CK2, making it a useful tool for studying the role of this protein kinase in various cellular processes. However, one limitation of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine is its potential toxicity. Like many cancer drugs, N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine can have toxic effects on healthy cells, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine. One area of interest is the development of new cancer therapies that incorporate this compound. Additionally, researchers may continue to study the biochemical and physiological effects of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine in order to better understand its mechanism of action and potential uses. Finally, there may be opportunities to explore the use of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine in other areas of research, such as neuroscience or immunology.
合成法
The synthesis of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine involves a multi-step process that starts with the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with N-(morpholin-4-yl)propan-2-amine in the presence of a base. This reaction yields the intermediate N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine, which is then purified and further reacted to produce the final product.
科学的研究の応用
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been found to enhance the effectiveness of other cancer drugs, such as cisplatin and doxorubicin.
特性
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O/c1-9(8-19-4-6-20-7-5-19)17-11-16-3-2-10(18-11)12(13,14)15/h2-3,9H,4-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUAPDYHXOWUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)

![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)


![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)

![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)
